TAK1-IN-4

TAK1 inhibition MAP3K7 kinase assay

TAK1-IN-4 (CAS 1570374-32-1) resolves the selectivity variability problem inherent in TAK1 inhibitor research. Substituting this benzimidazole-carbamoyl-benzoic acid scaffold with generic TAK1 inhibitors alters experimental selectivity windows and compromises reproducibility. • Unique scaffold ensures distinct kinase selectivity profile vs. Takinib or 5(Z)-7-oxozeanol • DMSO solubility ≥83.33 mg/mL enables ≥10 mM stock solutions for in vitro assays • Vendor-specified purity ≥98% reduces batch variability for HTS campaigns Supplied as off-white to light yellow solid. For inflammatory and cancer signaling research.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
Cat. No. B607976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK1-IN-4
SynonymsHS220;  HS 220;  HS-220
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22)
InChIKeyOWYWEJQTFNMMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK1-IN-4: Benzimidazole TAK1 Inhibitor


3‑[(1‑Propylbenzimidazol‑2‑yl)carbamoyl]benzoic acid (CAS 1570374‑32‑1, also referred to as TAK1‑IN‑4 or Compound 14) is a small‑molecule inhibitor that targets transforming growth factor‑β‑activated kinase 1 (TAK1/MAP3K7), a serine/threonine kinase that occupies a central position in inflammatory, immune, and pro‑survival signalling cascades [1]. The compound is characterised by a benzimidazole core linked to a carbamoyl benzoic acid moiety, yielding a molecular formula of C₁₈H₁₇N₃O₃ and a molecular weight of 323.35 g/mol [1]. It is typically supplied as an off‑white to light yellow solid with a reported purity of ≥98–99% [1]. The primary biological assignment for this compound is inhibition of TAK1 kinase activity [1].

1
TAK1 pathway inhibition studies Benzimidazole tool compound for MAP3K7/TAK1 kinase activity research.
2
Kinase selectivity screening Scaffold supports evaluation of TAK1 vs IRAK family off-target profiles.
3
In vitro assay compatibility DMSO-soluble stock preparation reported; supports biochemical and cellular assay workflows.

Why TAK1-IN-4 Cannot Be Replaced


TAK1 inhibitors are chemically diverse and exhibit profound differences in kinase selectivity, binding mode, and cellular efficacy. Although multiple small molecules are described as “TAK1 inhibitors”, their kinome‑wide selectivity profiles vary drastically; for example, the natural product 5(Z)‑7‑oxozeanol potently inhibits MAP2K family members, whereas Takinib (an aminobenzimidazole) shows >40‑fold selectivity for TAK1 over IRAK4 [1]. The specific benzimidazole‑carbamoyl‑benzoic acid scaffold of 3‑[(1‑Propylbenzimidazol‑2‑yl)carbamoyl]benzoic acid confers a unique pattern of kinase interaction and physicochemical properties (e.g., molecular weight ~323 Da, distinct solubility profile) that cannot be reproduced by structurally unrelated TAK1‑targeting agents [1][2]. Consequently, substituting this compound with a different TAK1 inhibitor—or with a generic benzimidazole derivative—would alter the experimental selectivity window, off‑target liability, and biophysical behaviour, compromising reproducibility and biological interpretation [1].

Kinase selectivity profile may differ

Unrelated TAK1 inhibitors (e.g., 5(Z)-7-oxozeanol) exhibit different kinome-wide selectivity; assay interpretation may shift.

Scaffold-specific binding mode

Benzimidazole-carbamoyl-benzoic acid core creates unique interaction pattern; generic benzimidazoles may not replicate target engagement.

Off-target kinase context requires review

IRAK family crosstalk differs among TAK1 inhibitors; pathway-response endpoints may require selectivity validation.

TAK1-IN-4 vs. TAK1 Inhibitor Analogs


TAK1 Inhibitory Potency vs. Takinib

3‑[(1‑Propylbenzimidazol‑2‑yl)carbamoyl]benzoic acid (TAK1‑IN‑4) is disclosed as a TAK1 inhibitor in US20180105500A1 [1]. While the patent does not provide a numerical IC₅₀ for this exact compound, the structurally related benzimidazole Takinib (N1‑(1‑propyl‑1H‑benzimidazol‑2‑yl)‑1,3‑benzenedicarboxamide) inhibits TAK1 with an IC₅₀ of 9.5 nM in enzymatic assays [2]. This value places the compound among the most potent TAK1 inhibitors reported. The benzoic acid analogue TAK1‑IN‑4 is expected to exhibit comparable or superior potency based on its retention of the critical benzimidazole pharmacophore and favourable hydrogen‑bonding capacity [1].

TAK1 Inhibitory Potency vs. Takinib
Class-level inference
IC₅₀ not directly reported; classified within potent benzimidazole series (Takinib IC₅₀ = 9.5 nM)
Supports TAK1 inhibitor benchmark review; class-level potency context.
Exact IC₅₀ should be determined in user assay system.
TAK1 inhibition MAP3K7 kinase assay IC50

Selectivity Over IRAK4/IRAK1 vs. Takinib

Takinib, a close structural analogue of TAK1‑IN‑4, demonstrates marked selectivity for TAK1 over interleukin‑1 receptor‑associated kinases (IRAKs). In biochemical assays, Takinib inhibits TAK1 with an IC₅₀ of 9.5 nM, whereas its IC₅₀ values for IRAK4 and IRAK1 are 120 nM and 390 nM, respectively—representing >12‑fold and >40‑fold selectivity [1]. Because TAK1‑IN‑4 shares the same core benzimidazole‑propyl substitution and differs only in the benzoic acid vs. benzamide terminal group, it is anticipated to maintain a similar selectivity fingerprint [2].

Selectivity Over IRAK4/IRAK1 vs. Takinib
Class-level inference
Takinib: 12.6-fold (IRAK4) and 41-fold (IRAK1) selectivity; TAK1-IN-4 scaffold expected similar fingerprint
IRAK selectivity context may support pathway interpretation.
Actual selectivity profile requires independent verification.
TAK1 IRAK4 IRAK1 kinase selectivity off‑target

Chemical Purity Specifications

Commercially available batches of 3‑[(1‑Propylbenzimidazol‑2‑yl)carbamoyl]benzoic acid (TAK1‑IN‑4) are routinely supplied with a certified purity of ≥98% (HPLC), and some vendors specify ≥99% . This level of purity is comparable to or exceeds that of many research‑grade TAK1 inhibitors such as Takinib (typically ≥98% ) and TAK‑756 (>98% ). High purity minimises the risk of confounding biological effects arising from impurities, thereby enhancing experimental reproducibility.

Chemical Purity Specifications
Data to verify
≥98% to ≥99% (HPLC); comparable to Takinib and TAK‑756 supplier data
Supports procurement quality review; lot-specific CoA should be examined.
Vendor certificate of analysis (CoA) not linked; source review advised.
purity quality control reproducibility procurement

DMSO Solubility Profile

3‑[(1‑Propylbenzimidazol‑2‑yl)carbamoyl]benzoic acid exhibits a DMSO solubility of at least 83.33 mg/mL (approximately 257.7 mM), enabling the preparation of concentrated stock solutions (e.g., 10 mM in DMSO) that are suitable for in vitro assays . In contrast, Takinib achieves a maximum DMSO solubility of ~32.24 mg/mL (100 mM) . The higher molar solubility of TAK1‑IN‑4 facilitates the generation of ready‑to‑use liquid stocks and reduces the volume of DMSO required for equivalent molar dosing, which is advantageous for assays sensitive to solvent effects.

DMSO Solubility Profile
Reported comparison
≥83.33 mg/mL (≈257.7 mM) vs. Takinib 32.24 mg/mL (100 mM)
Reported solubility context may support stock solution preparation.
Neat DMSO at 25°C; confirm under actual assay conditions.
solubility DMSO in vitro stock solution

TAK1-IN-4 Applications


High-Solubility TAK1 Assays

The compound’s DMSO solubility of ≥83.33 mg/mL permits the preparation of 10 mM or higher stock solutions, making it particularly suitable for in vitro kinase assays and cellular experiments where high‑concentration dosing is required without exceeding acceptable DMSO limits . This contrasts with lower‑solubility TAK1 inhibitors such as Takinib, which may require larger solvent volumes for equivalent molar concentrations .

TAK1 Pathway with Minimal IRAK Crosstalk

Based on the selectivity profile of the closely related analogue Takinib (12.6‑fold over IRAK4, 41‑fold over IRAK1), TAK1‑IN‑4 is expected to provide a clean window for studying TAK1‑dependent signalling in inflammatory and cancer models [1]. This is critical for experiments where IRAK inhibition would confound interpretation of NF‑κB and MAPK pathway outputs [1].

Reproducible HTS Procurement

With a vendor‑specified purity of ≥98–99%, the compound meets the quality standards required for high‑throughput screening and secondary confirmation assays . The ready availability of ≥98% pure material reduces batch‑to‑batch variability, a key consideration for large‑scale screening efforts .

Chemical Probe Development

The benzimidazole‑carbamoyl‑benzoic acid scaffold of TAK1‑IN‑4 is a validated starting point for structure‑activity relationship (SAR) exploration [2]. The compound’s patent disclosure as a TAK1 inhibitor supports its use as a tool for medicinal chemistry programmes aiming to optimise TAK1‑directed therapeutics [2].

Application
Selection Property
Validation Focus
High-solubility TAK1 assays
DMSO solubility context
Stock solution compatibility and solvent-effect mitigation
TAK1 pathway with minimal IRAK crosstalk
Kinase selectivity review
IRAK1/IRAK4 off-target assessment in NF-κB/MAPK readouts
Reproducible screening procurement
Purity specification review
Lot-to-lot consistency and contaminant profiling for HTS
Chemical probe development
Benzimidazole scaffold tool
SAR exploration and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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